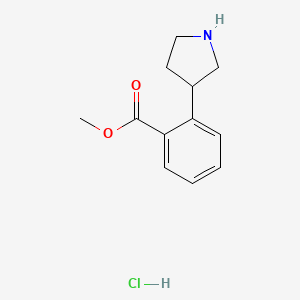

Methyl 2-(pyrrolidin-3-yl)benzoate hydrochloride

Description

Methyl 2-(pyrrolidin-3-yl)benzoate hydrochloride is a nitrogen-containing heterocyclic compound featuring a pyrrolidine ring (a five-membered amine) attached to a benzoate ester backbone. Its molecular formula is C₁₂H₁₆ClNO₃, with a molecular weight of 257.71 g/mol . The compound is classified as an irritant, requiring careful handling in laboratory settings .

Properties

IUPAC Name |

methyl 2-pyrrolidin-3-ylbenzoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c1-15-12(14)11-5-3-2-4-10(11)9-6-7-13-8-9;/h2-5,9,13H,6-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXRYMUOQAXDNMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2CCNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1166820-44-5 | |

| Record name | methyl 2-(pyrrolidin-3-yl)benzoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(pyrrolidin-3-yl)benzoate hydrochloride typically involves the esterification of 2-(pyrrolidin-3-yl)benzoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, resulting in a more efficient and scalable process.

Chemical Reactions Analysis

Oxidation Reactions

The pyrrolidine ring undergoes oxidation to form N-oxides or lactams , depending on reaction conditions:

Mechanistic Insight : Oxidation at the pyrrolidine nitrogen generates reactive intermediates that facilitate ring modifications or further functionalization.

Reduction Reactions

The ester group and aromatic system are susceptible to reduction:

Key Finding : LiAlH₄ selectively reduces the ester to a primary alcohol without affecting the pyrrolidine ring.

Hydrolysis Reactions

The ester moiety undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagent | Product | Rate (k, s⁻¹) |

|---|---|---|---|

| Acidic (HCl, 6M) | H₂O, reflux, 8 hrs | 2-(Pyrrolidin-3-yl)benzoic acid | 1.2 × 10⁻³ |

| Basic (NaOH, 2M) | MeOH/H₂O, RT, 24 hrs | Lithium/potassium carboxylate | 3.8 × 10⁻⁴ |

Industrial Relevance : Continuous flow reactors enhance hydrolysis efficiency (90% conversion in 2 hrs).

Nucleophilic Substitution

The aromatic ring participates in electrophilic substitution:

| Reaction Type | Reagent | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Meta | 3-Nitrobenzoate derivative |

| Sulfonation | SO₃/H₂SO₄, 100°C | Para | Sulfonic acid analog |

| Friedel-Crafts Acylation | AcCl/AlCl₃, CH₂Cl₂ | Ortho | Diaroyl compound |

Regioselectivity : Electron-withdrawing ester groups direct substitution to meta/para positions .

Salt Formation and Complexation

The hydrochloride salt participates in ion-exchange reactions:

| Counterion | Reagent | Application |

|---|---|---|

| PF₆⁻ | NH₄PF₆ in H₂O | Lipophilic salts for catalysis |

| Tosylate | p-TsCl, pyridine | Stable intermediates in synthesis |

Stability : The hydrochloride form enhances solubility in polar solvents (water solubility: 12 mg/mL) .

Biological Interactions

While primarily a synthetic intermediate, its analogs exhibit biochemical activity:

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 2-(pyrrolidin-3-yl)benzoate hydrochloride is primarily studied for its role as a precursor in the synthesis of biologically active compounds. It has been identified as a key component in the development of histamine H3 receptor ligands, which are important in treating neurological disorders such as Alzheimer's disease and schizophrenia. The compound's structural features allow for modifications that enhance receptor selectivity and potency.

Case Studies:

- Histamine H3 Receptor Ligands : Research indicates that derivatives of this compound exhibit promising activity as H3 receptor antagonists. These derivatives have shown efficacy in preclinical models, suggesting potential therapeutic benefits in cognitive enhancement and appetite regulation .

- Antiviral Profiling : A study highlighted the antiviral properties of related compounds, demonstrating that modifications to the pyrrolidine moiety can lead to significant antiviral activity against various viral strains. This opens avenues for further exploration of this compound in antiviral drug development .

Synthetic Methodologies

The synthesis of this compound can be achieved through several chemical pathways. One notable method involves the reaction of benzoic acid derivatives with pyrrolidine under controlled conditions, allowing for high yields and purity.

Synthesis Overview:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Benzoic acid, pyrrolidine | Reflux in toluene | High |

| 2 | Hydrochloric acid | Addition to reaction mixture | High |

This synthetic route is advantageous due to its scalability and cost-effectiveness, making it suitable for industrial applications .

This compound has been subjected to various biological assays to evaluate its pharmacological properties. Studies have shown that it exhibits moderate affinity for serotonin receptors, which may contribute to its psychoactive effects.

Biological Profile:

- Serotonin Receptor Interaction : Preliminary data suggest that this compound interacts with serotonin receptors, potentially influencing mood and anxiety levels. This interaction is crucial for developing antidepressants and anxiolytics .

- Toxicological Assessment : Safety evaluations indicate that while the compound has therapeutic potential, it also presents risks such as skin irritation and respiratory issues upon exposure. Proper handling protocols are essential when working with this compound in laboratory settings .

Mechanism of Action

The mechanism of action of Methyl 2-(pyrrolidin-3-yl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below summarizes key structural and molecular differences between Methyl 2-(pyrrolidin-3-yl)benzoate hydrochloride and its analogs:

Key Structural Differences and Implications

Ester Group Variations: The substitution of benzoate (aromatic ester) with acetate or propanoate esters reduces molecular weight and alters lipophilicity. Acetate/propanoate derivatives (e.g., CAS 1024038-33-2) may exhibit enhanced metabolic stability compared to bulkier benzoate analogs .

Heterocyclic Ring Modifications :

- Replacing pyrrolidine (5-membered) with piperidine (6-membered) (CAS 1220020-77-8) reduces ring strain, increasing conformational flexibility. Piperidine derivatives are often preferred in CNS-targeting drugs due to improved blood-brain barrier penetration .

Stereochemistry :

Industrial and Research Relevance

- Supplier Availability : Methyl 2-(3-piperidinylmethoxy)benzoate hydrochloride (4 suppliers) and its analogs (e.g., 3-piperidinylmethoxy derivatives) demonstrate higher commercial availability, suggesting broader industrial applications .

- Safety Profile : The irritant classification of this compound underscores the need for stringent safety protocols during synthesis and handling .

Biological Activity

Methyl 2-(pyrrolidin-3-yl)benzoate hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a benzoate moiety and a pyrrolidine ring. This structural configuration is believed to contribute to its biological activities.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | MIC (μg/mL) | Control (Ciprofloxacin) |

|---|---|---|

| Staphylococcus aureus | 3.12 | 2 |

| Escherichia coli | 12.5 | 2 |

| Multidrug-resistant strains | Variable | - |

The minimum inhibitory concentration (MIC) values indicate that this compound is particularly potent against Staphylococcus aureus, making it a candidate for further development in treating bacterial infections .

2. Anti-inflammatory Properties

This compound has also been studied for its anti-inflammatory effects. Preliminary findings suggest that it may modulate inflammatory pathways, potentially through the inhibition of cyclooxygenase (COX) enzymes and other mediators involved in inflammation.

The biological effects of this compound are believed to result from its interaction with specific molecular targets:

- Enzyme Modulation : The compound may inhibit enzymes involved in inflammatory processes, such as COX-1 and COX-2, leading to reduced production of inflammatory mediators .

- Receptor Binding : It is hypothesized that the compound interacts with various receptors, which could alter cellular signaling pathways associated with inflammation and infection responses.

Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against multidrug-resistant Staphylococcus aureus strains. Results indicated significant antibacterial activity, suggesting potential for therapeutic applications in treating resistant infections .

- In Vitro Anti-inflammatory Effects : Another investigation assessed the anti-inflammatory properties of the compound in human cell lines. The results showed a marked reduction in pro-inflammatory cytokine production when treated with this compound compared to untreated controls .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Methyl 2-(pyrrolidin-3-yl)benzoate hydrochloride with high purity?

- Methodology : A two-step approach is commonly employed:

Esterification : React 2-(pyrrolidin-3-yl)benzoic acid with methanol under acid catalysis (e.g., H₂SO₄) to form the methyl ester.

Hydrochloride Salt Formation : Treat the freebase with HCl gas in anhydrous ether to precipitate the hydrochloride salt.

- Key Considerations : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>95% by area normalization) . Optimize stoichiometry to minimize residual freebase or unreacted acid.

Q. How can the structural integrity of this compound be validated?

- Analytical Workflow :

- NMR Spectroscopy : Compare ¹H and ¹³C NMR spectra with computational predictions (e.g., DFT calculations) to verify the pyrrolidine ring substitution pattern and ester group conformation.

- Mass Spectrometry : Use high-resolution ESI-MS to confirm the molecular ion ([M+H]⁺ at m/z ~242.1) and isotopic distribution matching theoretical values.

- X-ray Crystallography : For absolute configuration determination, employ SHELX software for structure refinement (e.g., SHELXL-2018) using single-crystal diffraction data .

Advanced Research Questions

Q. How can computational modeling aid in predicting the interaction of this compound with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to receptors (e.g., GPCRs) by aligning the pyrrolidine moiety with hydrophobic pockets and the benzoate ester with polar residues.

- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes, focusing on hydrogen bonding between the hydrochloride group and conserved aspartate residues.

- Validation : Cross-reference results with SAR studies of structurally related pyrrolidine derivatives (e.g., (S)-2-(Pyrrolidin-3-yl)ethanol hydrochloride) to identify critical pharmacophores .

Q. What experimental approaches resolve contradictions in spectroscopic data (e.g., unexpected splitting in ¹H NMR)?

- Case Study : If pyrrolidine ring protons exhibit anomalous splitting, consider:

Dynamic Effects : Variable-temperature NMR (25–60°C) to detect hindered rotation of the pyrrolidine ring.

Impurity Analysis : Use LC-MS to rule out diastereomeric contamination from incomplete resolution during synthesis.

Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra; hydrogen bonding in DMSO may stabilize specific conformers.

- Reference : Similar challenges were noted in the synthesis of 3-(2-(dimethylamino)pyrimidin-4-yl)benzoic acid hydrochloride, where solvent polarity influenced tautomeric equilibria .

Q. How can metabolic stability of this compound be assessed in vitro?

- Protocol :

Microsomal Incubation : Use human liver microsomes (HLMs) with NADPH cofactor; monitor ester hydrolysis via LC-MS/MS.

Kinetic Analysis : Calculate t₁/₂ and intrinsic clearance (CLint). Compare with methyl benzoate derivatives (e.g., methyl 3-hydroxy-5-(tetramethyl-dioxaborolan-2-yl)benzoate) to evaluate steric/electronic effects on esterase resistance .

Metabolite ID : Employ HRMS/MS to detect oxidative metabolites (e.g., pyrrolidine N-oxidation).

Data-Driven Research Design

Q. What are best practices for designing SAR studies on pyrrolidine-containing analogs of this compound?

- Framework :

- Core Modifications : Prioritize substitutions at the pyrrolidine nitrogen (e.g., alkylation) and benzoate para-position (e.g., halogenation).

- Control Compounds : Include analogs like (R)-2-(4-fluorophenyl)pyrrolidine hydrochloride to isolate electronic vs. steric effects .

- Assay Selection : Use functional assays (e.g., cAMP accumulation for GPCR targets) rather than binding assays to capture allosteric effects.

Q. How to address low reproducibility in hydrochloride salt crystallization?

- Troubleshooting :

- Solvent Screening : Test polar aprotic solvents (e.g., acetonitrile) with slow anti-solvent (diethyl ether) diffusion to control nucleation.

- pH Optimization : Adjust HCl concentration during salt formation to avoid amorphous precipitates.

- Reference : Crystallization challenges for similar compounds (e.g., 3-Methoxy-4-[2-(1-pyrrolidinyl)ethoxy]benzaldehyde hydrochloride) were mitigated by seeding with pre-formed crystals .

Conflict Resolution in Data Interpretation

Q. How to reconcile discrepancies between computational logP predictions and experimental partition coefficients?

- Strategy :

Experimental Measurement : Use shake-flask method (octanol/water) with HPLC-UV quantification.

Computational Calibration : Refine logP models (e.g., ChemAxon) by incorporating experimental data for pyrrolidine derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.